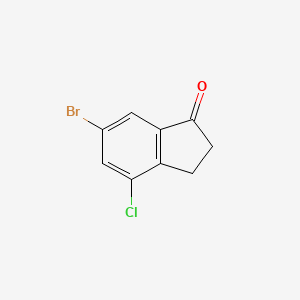

6-bromo-4-chloro-2,3-dihydro-1H-inden-1-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromo-4-chloro-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClO/c10-5-3-7-6(8(11)4-5)1-2-9(7)12/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIJVZOAAXYBBEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C(=CC(=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260017-17-1 | |

| Record name | 6-bromo-4-chloro-2,3-dihydro-1H-inden-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-bromo-4-chloro-2,3-dihydro-1H-inden-1-one CAS number

An In-Depth Technical Guide to 6-Bromo-4-chloro-2,3-dihydro-1H-inden-1-one

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with this compound. It moves beyond a simple recitation of facts to provide field-proven insights into its synthesis, characterization, reactivity, and safe handling, grounded in established scientific principles.

Core Identity and Strategic Importance

This compound is a halogenated indanone derivative that serves as a highly versatile and valuable building block in modern synthetic organic chemistry. Its strategic importance lies in the orthogonal reactivity of its functional groups: a ketone, a reactive bromine atom, and a more stable chlorine atom on an aromatic ring. This structural arrangement allows for sequential, site-selective modifications, making it a powerful intermediate for constructing complex molecular architectures, particularly in the discovery of novel therapeutics.[1] The indanone core itself is a privileged scaffold found in numerous biologically active compounds.

Table 1: Physicochemical and Identification Properties

| Property | Value | Source(s) |

| CAS Number | 1260017-17-1 | [2][3][4] |

| Molecular Formula | C₉H₆BrClO | [3] |

| Molecular Weight | 245.5 g/mol | [3] |

| IUPAC Name | This compound | [4] |

| Synonym | 6-bromo-4-chloro-1-indanone | |

| Purity | Typically ≥95% | [4] |

| Appearance | White to off-white powder/crystals | [5] |

| InChI Key | CIJVZOAAXYBBEM-UHFFFAOYSA-N | [3] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is not extensively detailed in publicly accessible literature. However, a logical and efficient synthetic route can be designed based on fundamental principles of aromatic chemistry, starting from the commercially available precursor, 4-chloro-1-indanone.

Proposed Synthetic Pathway: Electrophilic Aromatic Bromination

The most direct approach is the regioselective bromination of 4-chloro-1-indanone. The outcome of this reaction is dictated by the directing effects of the substituents on the aromatic ring. The chloro group is an ortho-, para-director, while the acyl group (part of the fused ring system) is a deactivating meta-director. The position para to the chloro group (position 7) is sterically hindered. The position ortho to the chloro group (position 5) is activated. However, the position meta to the acyl group and para to the alkyl portion of the fused ring (position 6) is also electronically favored and less sterically encumbered, making it a likely site for bromination.

Caption: Proposed synthesis of 6-bromo-4-chloro-1-indanone.

Exemplary Experimental Protocol (Self-Validating)

Causality: This protocol uses N-Bromosuccinimide (NBS) as a bromine source and sulfuric acid as a catalyst. This combination provides a controlled source of the electrophilic bromine species (Br⁺) necessary for aromatic substitution while minimizing over-bromination, which can be an issue with liquid bromine.

-

Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-chloro-1-indanone (1.0 eq).

-

Dissolution: Add concentrated sulfuric acid (98%, ~5-10 volumes) and stir the mixture at 0°C (ice bath) until all the solid has dissolved.

-

Bromination: Dissolve N-Bromosuccinimide (NBS, 1.05 eq) in a minimal amount of concentrated sulfuric acid and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 5°C.

-

Insight: The slow, cold addition is critical to control the exothermic reaction and prevent the formation of undesired side products.

-

-

Reaction Monitoring: Stir the reaction at 0-5°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This precipitates the organic product while diluting the acid.

-

Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7), followed by a wash with a cold, dilute sodium bisulfite solution to remove any residual bromine, and finally with more cold water.

-

Purification and Validation: Dry the crude product under vacuum. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate). The final product's identity and purity must be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Spectroscopic Characterization: A Structural Verification System

The trustworthiness of any synthetic protocol relies on rigorous analytical validation. The following are the expected spectroscopic signatures for confirming the successful synthesis of this compound.

Table 2: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Aromatic Region (δ 7.5-8.0 ppm): Two doublets or singlets corresponding to the two protons on the aromatic ring. The proton at C5 would be a singlet (or a very narrow doublet due to meta-coupling), and the proton at C7 would also be a singlet. Aliphatic Region (δ 2.5-3.5 ppm): Two triplets, each integrating to 2H. One triplet around δ 3.0-3.5 ppm for the CH₂ group adjacent to the carbonyl (C2), and another triplet around δ 2.6-3.0 ppm for the benzylic CH₂ group (C3). |

| ¹³C NMR | Carbonyl Carbon: A peak around δ 195-205 ppm. Aromatic Carbons: Six distinct signals, with two carbons bearing halogens (C4-Cl and C6-Br) appearing in the δ 120-140 ppm range. Aliphatic Carbons: Two signals in the δ 25-40 ppm range for the C2 and C3 methylene groups. |

| FT-IR (cm⁻¹) | C=O Stretch: A strong, sharp absorption band around 1700-1720 cm⁻¹.[6] C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹. C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹. C-Cl/C-Br Stretch: Absorptions in the fingerprint region (<1000 cm⁻¹). |

| Mass Spec. | Molecular Ion (M⁺): A characteristic isotopic cluster for the presence of one bromine (M, M+2 with ~1:1 ratio) and one chlorine (M, M+2 with ~3:1 ratio), resulting in a complex M, M+2, M+4 pattern for the parent ion at m/z 244, 246, 248. |

Reactivity and Strategic Applications in Drug Discovery

The true value of this intermediate is realized in its application as a versatile scaffold. The differential reactivity of the C-Br and C-Cl bonds is key. The C-Br bond is significantly more reactive in palladium-catalyzed cross-coupling reactions than the C-Cl bond, allowing for selective functionalization.

Core Application: Palladium-Catalyzed Cross-Coupling

Reactions like the Suzuki-Miyaura (using boronic acids) or Buchwald-Hartwig (using amines) couplings are cornerstones of modern medicinal chemistry.[1] They allow for the precise formation of C-C or C-N bonds, enabling the rapid generation of diverse compound libraries to explore structure-activity relationships (SAR).

Caption: A typical workflow for a Suzuki cross-coupling reaction.

Protocol: Selective Suzuki-Miyaura Coupling at the C-Br Bond

-

Reactor Setup: In an oven-dried Schlenk flask under an argon atmosphere, combine 6-bromo-4-chloro-1-indanone (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.5 eq).

-

Expertise: The choice of catalyst and base is crucial and may require optimization. Pd(PPh₃)₄ is a robust, general-purpose catalyst. The base is required to activate the boronic acid in the catalytic cycle.

-

-

Solvent Addition: Add a degassed solvent mixture, such as toluene and water (e.g., 4:1 ratio).

-

Insight: A biphasic solvent system is often used in Suzuki couplings to facilitate the dissolution of both the organic substrates and the inorganic base. Degassing is essential to remove oxygen, which can deactivate the palladium catalyst.

-

-

Reaction: Heat the mixture to 80-100°C and stir vigorously for 6-12 hours, monitoring by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude material via flash column chromatography on silica gel to yield the desired 6-aryl-4-chloro-1-indanone derivative.

The resulting product retains the chlorine atom and the ketone, which can be targeted in subsequent synthetic steps, demonstrating the power of this building block for creating molecular complexity.

Safety, Handling, and Storage

As a halogenated aromatic ketone, this compound requires careful handling. While specific toxicity data is not available, data from structurally related compounds provides a strong basis for a robust safety protocol.

GHS Hazard Information (Inferred from related compounds):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Table 3: Mandatory Handling and Safety Protocols

| Area | Protocol | Rationale & Source(s) |

| Personal Protective Equipment (PPE) | Wear nitrile gloves, a lab coat, and chemical safety goggles or a face shield. | To prevent skin and eye contact, which can cause serious irritation.[7][8] |

| Engineering Controls | Handle only in a well-ventilated area, preferably within a certified chemical fume hood. | To prevent inhalation of dust or vapors, which may cause respiratory tract irritation.[9][10] |

| Handling Practices | Avoid generating dust. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling. | To minimize exposure through inhalation and ingestion and to maintain good occupational hygiene.[9] |

| Spill Response | For small spills, sweep up the solid material carefully, avoiding dust creation. Place in a sealed container for disposal. Clean the area with soap and water. | To contain the material safely and prevent environmental release or further exposure.[9] |

| First Aid | Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[8] Skin: Wash off immediately with plenty of soap and water. Seek medical attention if irritation persists.[7] Inhalation: Remove to fresh air. If breathing is difficult, seek medical attention.[10] | To mitigate the effects of accidental exposure. |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. | To maintain chemical stability and prevent accidental release.[7] |

Conclusion

This compound is more than a catalog chemical; it is a strategic tool for the medicinal chemist. Its well-defined reactive sites allow for predictable and selective functionalization, enabling the efficient synthesis of novel and complex molecules. By understanding its synthesis, characterization, reactivity, and safe handling protocols, researchers can confidently and effectively leverage this powerful intermediate to accelerate their drug discovery programs.

References

-

PubChem. 4-bromo-6-chloro-2,3-dihydro-1H-inden-1-one Safety and Hazards. [Link]

- Google Patents. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.

-

ResearchGate. Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. [Link]

-

AKos Consulting & Solutions. 6-BROMO-4-CHLORO-2,3-DIHYDRO-1H-INDEN-1-AMINE. [Link]

-

National Center for Biotechnology Information. 3-(6-Bromo-4-oxo-4H-chromen-3-yl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dione. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 1260017-17-1|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound 95% | CAS: 1260017-17-1 | AChemBlock [achemblock.com]

- 5. This compound, 6-Bromo-4-chloro-2,3-dihydro-1-oxo-1H-indene, CasNo.1260017-17-1 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 6. researchgate.net [researchgate.net]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. fishersci.com [fishersci.com]

physicochemical properties of 6-bromo-4-chloro-2,3-dihydro-1H-inden-1-one

An In-depth Technical Guide to the Physicochemical Properties of 6-bromo-4-chloro-2,3-dihydro-1H-inden-1-one

This document serves as a comprehensive technical guide on the essential . It is intended for an audience of researchers, medicinal chemists, and drug development professionals who utilize this compound as a critical synthetic intermediate. The guide emphasizes not only the empirical data but also the scientific rationale behind the analytical methodologies used for its characterization, ensuring a robust understanding for its application in a laboratory setting.

Introduction and Strategic Importance

This compound, a di-halogenated indanone derivative, is a valuable building block in modern organic synthesis. The strategic placement of chloro and bromo substituents on the aromatic ring, combined with the reactive ketone functionality, provides multiple handles for subsequent chemical transformations. This makes it an important precursor for the synthesis of complex molecular scaffolds, particularly in the development of novel therapeutic agents. A thorough and accurate characterization of its physicochemical properties is the cornerstone of its reliable use, impacting reaction optimization, purity assessment, and scale-up operations.

Core Physicochemical Data

The fundamental physical and chemical properties of a compound dictate its handling, storage, and reactivity. The data for this compound are summarized below.

| Property | Data | Source(s) |

| CAS Number | 1260017-17-1 | [1][2] |

| Molecular Formula | C₉H₆BrClO | [2][3][4] |

| Molecular Weight | 245.50 g/mol | [2][3][4] |

| Appearance | White to off-white powder/solid | [5] |

| Purity | Typically ≥95% | [2] |

| Solubility | Soluble in chlorinated solvents (e.g., Dichloromethane, Chloroform), ethers (e.g., THF), and esters (e.g., Ethyl Acetate); sparingly soluble in alcohols (e.g., Methanol); insoluble in water. | Inferred from structure |

| Storage | Store in a cool, dry, dark place under an inert atmosphere to prevent degradation. | Standard laboratory practice |

Structural Elucidation: A Multi-Faceted Spectroscopic Approach

The unambiguous confirmation of the chemical structure of this compound is not achievable through a single technique. It requires the synergistic application of several spectroscopic methods, each providing a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for mapping the carbon-hydrogen framework of the molecule. The expected spectra in a standard solvent like deuterochloroform (CDCl₃) are detailed below.

-

¹H NMR Spectroscopy: The proton NMR provides information on the number of different types of protons and their connectivity.

-

Aromatic Region (δ 7.0-8.0 ppm): Two distinct singlets are anticipated. The proton at C5 and the proton at C7 do not have adjacent protons, thus they appear as sharp singlets, a key indicator of the 4,6-disubstitution pattern.

-

Aliphatic Region (δ 2.5-3.5 ppm): Two triplets are expected. The methylene protons at C2 are adjacent to the C3 protons, resulting in a triplet. Similarly, the C3 protons are adjacent to the C2 protons, also presenting as a triplet. This A₂B₂ system confirms the dihydro-indenone core.

-

-

¹³C NMR Spectroscopy: The carbon NMR reveals the number of chemically distinct carbon environments.

-

Carbonyl Carbon (δ ~200 ppm): A single resonance in the far downfield region is the unmistakable signature of the ketone carbonyl carbon (C1).

-

Aromatic Carbons (δ 120-155 ppm): Six distinct signals are expected, corresponding to the six carbons of the substituted benzene ring. The carbons directly attached to the halogens (C4 and C6) will have their chemical shifts significantly influenced by these electronegative atoms.

-

Aliphatic Carbons (δ 25-40 ppm): Two signals in the upfield region will correspond to the two methylene carbons (C2 and C3).

-

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the key functional groups present in the molecule. The diagnostic absorption bands provide rapid confirmation of the compound's chemical class.

-

~1710 cm⁻¹ (strong, sharp): This prominent absorption is characteristic of the C=O (carbonyl) stretching vibration of a conjugated five-membered ring ketone.

-

~1580-1600 cm⁻¹ (medium): These bands correspond to the C=C stretching vibrations within the aromatic ring.

-

~2900-3000 cm⁻¹ (weak to medium): Aliphatic C-H stretching from the methylene groups.

-

~700-900 cm⁻¹: C-Cl and C-Br stretching vibrations are found in this fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and elemental composition. The presence of both bromine and chlorine, each with two major stable isotopes (³⁵Cl/³⁷Cl in a ~3:1 ratio; ⁷⁹Br/⁸¹Br in a ~1:1 ratio), creates a highly characteristic isotopic pattern for the molecular ion ([M]⁺).

-

Molecular Ion Peak Cluster: The mass spectrum will not show a single molecular ion peak. Instead, a cluster of peaks will be observed at m/z values of 244, 246, 248, and 250. The relative intensities of these peaks (the [M]⁺, [M+2]⁺, [M+4]⁺, and [M+6]⁺ cluster) provide definitive proof for the presence of one chlorine and one bromine atom in the molecule.

Quality Control: Experimental Protocols

To ensure the reliability of experimental results, the purity and identity of the starting material must be rigorously confirmed. The following are standard protocols for the quality control of this compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Causality: This protocol is designed to separate the target compound from potential impurities arising from synthesis or degradation. A reverse-phase C18 column is chosen due to the compound's moderate polarity, and UV detection is effective because of the chromophoric aromatic ketone system.

Methodology:

-

Instrumentation: HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, a linear gradient from 50% acetonitrile to 95% acetonitrile over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of acetonitrile. Filter through a 0.22 µm syringe filter before injection.

-

Analysis: Inject 5 µL of the sample. Purity is calculated based on the relative peak area of the main component compared to the total area of all observed peaks.

Workflow Visualization

The logical flow for the comprehensive analysis of a new batch of the compound is illustrated below.

Sources

- 1. 1260017-17-1|this compound|BLD Pharm [bldpharm.com]

- 2. This compound 95% | CAS: 1260017-17-1 | AChemBlock [achemblock.com]

- 3. 4-bromo-6-chloro-2,3-dihydro-1H-inden-1-one | C9H6BrClO | CID 71757374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound, 6-Bromo-4-chloro-2,3-dihydro-1-oxo-1H-indene, CasNo.1260017-17-1 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

A Technical Guide to 6-bromo-4-chloro-2,3-dihydro-1H-inden-1-one

Abstract

This technical guide provides an in-depth analysis of 6-bromo-4-chloro-2,3-dihydro-1H-inden-1-one, a halogenated indanone derivative of significant interest in synthetic organic chemistry and medicinal research. We will elucidate its formal IUPAC nomenclature, detail its physicochemical and spectroscopic properties, present a validated synthetic protocol, and discuss its applications as a versatile chemical intermediate. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this compound's chemical profile and utility.

Introduction to Halogenated Indanones

The indanone scaffold, a bicyclic structure composed of a fused benzene and cyclopentanone ring, is a privileged motif in medicinal chemistry.[1] Molecules incorporating this framework are known to exhibit a wide range of pharmacological activities.[2] The strategic incorporation of halogen atoms, such as bromine and chlorine, onto the indanone core dramatically enhances its synthetic versatility. These halogens serve as reactive handles for a multitude of cross-coupling reactions, enabling the construction of complex molecular architectures.[3][4] this compound is one such building block, providing two distinct halogenated positions that can be selectively functionalized, making it a valuable precursor in the synthesis of novel therapeutic agents and materials.[1][3]

IUPAC Nomenclature and Structural Analysis

The formal name of the compound is established by the International Union of Pure and Applied Chemistry (IUPAC) rules for systematic nomenclature. A step-by-step analysis confirms the name This compound .

Nomenclature Derivation

-

Parent Hydride: The core bicyclic structure is 1H-indene. The "2,3-dihydro" prefix indicates the saturation of the double bond within the five-membered ring.

-

Principal Functional Group: A ketone group (=O) is present at position 1 of the indene ring system, designated by the suffix "-1-one".[5] This establishes the parent compound as 2,3-dihydro-1H-inden-1-one, commonly known as 1-indanone.

-

Numbering Convention: Numbering begins at the first carbon of the five-membered ring not involved in the fusion, proceeds through the cyclopentanone ring, and continues around the benzene ring. The ketone at C1 is given the highest priority for numbering.[6]

-

Substituents: Two halogen substituents are present on the aromatic ring: a bromine atom at position 6 ("6-bromo") and a chlorine atom at position 4 ("4-chloro").

-

Alphabetical Ordering: Substituents are listed alphabetically ("bromo" before "chloro").[7]

Combining these elements yields the unambiguous IUPAC name: This compound .

Chemical Structure Visualization

The following diagram illustrates the chemical structure with the IUPAC numbering scheme.

Caption: Chemical structure and IUPAC numbering of the title compound.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized below. Data is compiled from commercial supplier information and computational predictions.

| Property | Value | Source |

| IUPAC Name | This compound | [8] |

| CAS Number | 1260017-17-1 | |

| Molecular Formula | C₉H₆BrClO | |

| Molecular Weight | 245.5 g/mol | |

| Appearance | White powder | [9] |

| Purity | ≥95% (typical) | [8] |

| Boiling Point | 337.6 ± 42.0 °C at 760 mmHg (predicted) | |

| InChI Key | CIJVZOAAXYBBEM-UHFFFAOYSA-N | |

| SMILES | O=C1CCC2=C1C=C(Br)C=C2Cl | [8] |

Synthesis and Reactivity

Substituted indanones are commonly synthesized via intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acid chlorides.[10][11][12] Alternative modern methods include palladium-catalyzed cascade reactions and superacid-promoted cyclizations.[10][13]

General Synthetic Protocol: Intramolecular Friedel-Crafts Acylation

A plausible and widely used laboratory-scale synthesis involves the cyclization of a 3-(bromochlorophenyl)propanoic acid precursor. The workflow is outlined below.

Caption: General workflow for the synthesis of the title compound.

Step-by-Step Methodology (Cyclization Step):

-

Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-(3-bromo-5-chlorophenyl)propanoic acid (1.0 eq).

-

Acid Chloride Formation (Optional but recommended): Add thionyl chloride (SOCl₂, 2.0 eq) dropwise at 0 °C. Allow the mixture to warm to room temperature and then heat to reflux for 2 hours until gas evolution ceases. Remove excess SOCl₂ under reduced pressure.

-

Cyclization: Dissolve the resulting crude acid chloride in a dry, non-polar solvent such as dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

-

Lewis Acid Addition: Add anhydrous aluminum chloride (AlCl₃, 1.2 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C. Causality: AlCl₃ is a strong Lewis acid that coordinates to the carbonyl oxygen, activating the acyl group for intramolecular electrophilic aromatic substitution.

-

Reaction Progression: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice containing concentrated HCl to quench the reaction and decompose the aluminum complex.

-

Extraction & Purification: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure indanone.

Spectroscopic Characterization

Confirmation of the molecular structure is achieved through a combination of spectroscopic techniques. The expected data are summarized below.

| Technique | Expected Features |

| ¹H NMR | - Two triplets in the aliphatic region (~2.6-3.1 ppm) corresponding to the two adjacent methylene (-CH₂-) groups. - Two doublets or singlets in the aromatic region (~7.5-7.8 ppm) for the two aromatic protons. |

| ¹³C NMR | - Carbonyl carbon signal (~205 ppm). - Two aliphatic carbon signals (~25-37 ppm). - Six distinct aromatic carbon signals, including two C-X signals for the carbons bonded to Br and Cl. |

| FT-IR (KBr) | - Strong carbonyl (C=O) stretching absorption around 1700-1720 cm⁻¹. - C-H stretching absorptions for aromatic and aliphatic protons. - C-Cl and C-Br stretching in the fingerprint region. |

| Mass Spec (EI) | - Molecular ion peak (M⁺) at m/z 244/246/248, showing the characteristic isotopic pattern for one bromine and one chlorine atom. - Fragmentation peak corresponding to the loss of CO ([M-28]⁺). |

Note: Specific chemical shifts and peak intensities would require experimental acquisition.[14]

Applications in Research and Development

Halogenated indanones are highly valued as intermediates in drug discovery and materials science.[2][3] The presence of two different halogens on the aromatic ring of this compound allows for selective and sequential functionalization.

-

Cross-Coupling Reactions: The bromo substituent is typically more reactive than the chloro substituent in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This reactivity difference enables the selective introduction of an aryl, vinyl, or amino group at the 6-position, leaving the 4-position available for subsequent modification.[3][4]

-

Scaffold for Bioactive Molecules: The indanone core is a key component in drugs targeting neurodegenerative diseases, inflammation, and cancer.[2][12][13] This compound serves as a starting point for the synthesis of libraries of novel indanone derivatives to be screened for biological activity. For example, it could be a precursor for inhibitors of enzymes like monoamine oxidases (MAO) or acetylcholinesterase (AChE).[2]

Safety and Handling

Halogenated aromatic ketones should be handled with appropriate safety precautions in a well-ventilated chemical fume hood.[15]

-

Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[15][16]

-

Hazards: This compound is expected to be an irritant to the skin, eyes, and respiratory tract.[17][18] Avoid inhalation of dust and direct contact with skin and eyes.[8]

-

Handling: Use appropriate tools to handle the solid material to minimize dust generation.[15]

-

Disposal: Dispose of waste in a designated, labeled container for halogenated organic waste, following institutional and local regulations.[15]

Conclusion

This compound is a valuable synthetic intermediate with a well-defined chemical structure and predictable reactivity. Its utility is primarily derived from the indanone scaffold and the differentially reactive halogen substituents, which permit selective, stepwise elaboration into more complex molecular targets. A thorough understanding of its properties, synthesis, and handling is essential for its effective application in the fields of organic synthesis and pharmaceutical research.

References

- Vedantu. Naming of Bicyclo and Spiro Compounds: IUPAC Rules & Examples.

- Das, A., Reddy, A. G. K., Krishna, J., & Satyanarayana, G. (2014). An efficient synthesis of highly substituted indanones and chalcones promoted by superacid. RSC Advances, 4(59), 31333-31336.

- Zhang, J., et al. (2011). Direct Synthesis of 1-Indanones via Pd-Catalyzed Olefination and Ethylene Glycol-Promoted Aldol-Type Annulation Cascade. Organic Letters, 13(2), 268-271.

- OpenOChem Learn. Naming Bicyclic Compounds.

- Saito, A., Umakoshi, M., Yagyu, N., & Hanzawa, Y. (2008). Novel One-Pot Approach to Synthesis of Indanones through Sb(V)-Catalyzed Reaction of Phenylalkynes with Aldehydes. Organic Letters, 10(9), 1783-1785.

- van der Westhuizen, J. H., et al. (2008). Regioselective Synthesis of Indanones. Synlett, 2008(12), 1845-1848.

- Organic Chemistry Portal. Indanone synthesis.

- Chad's Prep. Nomenclature of Bicyclic Compounds.

- IUPAC Nomenclature of Bicyclic Molecules. (2025). YouTube.

- Chad's Prep. (2020). IUPAC Nomenclature of Bicyclic Compounds. YouTube.

- BenchChem. (2025). 4-Bromo-1-indanone: A Key Intermediate in Modern Drug Discovery.

- PubChem. 4-bromo-6-chloro-2,3-dihydro-1H-inden-1-one. National Center for Biotechnology Information.

- BenchChem. (2025). Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals.

- BenchChem. (2024). The Chemistry Behind 7-Bromo-2-methyl-1-indanone: Synthesis and Applications.

- Alfa Chemistry. General Safety Handling Consideration.

- Nejabat, G. R., & Dibaei, M. (2010). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. South African Journal of Chemistry, 63, 83-87.

- BenchChem. Spectroscopic Analysis of Indanone Analogs: A Comparative Guide.

- Ökten, S., et al. (2025). Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions. Journal of Physics: Conference Series, 2944, 012014.

- University of Calgary. How to name organic compounds using the IUPAC rules.

- Sigma-Aldrich. This compound.

- Singh, S., et al. (2024). Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. Bioorganic & Medicinal Chemistry, 108, 117869.

- Guidechem. 4-Bromo-6-chloro-indan-1-one 1260017-94-4 wiki.

- BLDpharm. 1260017-17-1|this compound.

- Siyavula. (2023). IUPAC naming and formulae. In Organic molecules.

- IUPAC. (2004). Brief Guide to the Nomenclature of Organic Chemistry.

- Guidechem. (2023). How to synthesize 4-Bromo-1-indanone?.

- No Brain Too Small. (n.d.). Naming Organic Molecules.

- AChemBlock. (2025). This compound 95%.

- Sigma-Aldrich. 6-Bromo-1-indanone.

- Diffusions Aromatiques. (2021). SAFETY DATA SHEET - 2-PENTANONE (Methyl Propyl Ketone).

- Environment, Health and Safety, University of Colorado Boulder. Appendix I - Hazards Of Functional Groups.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- Oakwood Chemical. 6-Bromo-1-indanone.

- BenchChem. (2025). The Versatile Role of 4-Chloro-1-indanone in the Synthesis of Novel Heterocyclic Compounds: Application Notes and Protocols.

- Biosynth. This compound.

- ZHEJIANG JIUZHOU CHEM CO.,LTD. This compound, 6-Bromo-4-chloro-2,3-dihydro-1-oxo-1H-indene CAS NO.1260017-17-1.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. 4.3 IUPAC naming and formulae | Organic molecules | Siyavula [siyavula.com]

- 6. iupac.org [iupac.org]

- 7. IUPAC Rules [chem.uiuc.edu]

- 8. This compound 95% | CAS: 1260017-17-1 | AChemBlock [achemblock.com]

- 9. This compound, 6-Bromo-4-chloro-2,3-dihydro-1-oxo-1H-indene, CasNo.1260017-17-1 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 10. An efficient synthesis of highly substituted indanones and chalcones promoted by superacid - RSC Advances (RSC Publishing) DOI:10.1039/C4RA04763J [pubs.rsc.org]

- 11. d-nb.info [d-nb.info]

- 12. Page loading... [wap.guidechem.com]

- 13. pcliv.ac.uk [pcliv.ac.uk]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. diffusions-aromatiques.fr [diffusions-aromatiques.fr]

- 17. 4-bromo-6-chloro-2,3-dihydro-1H-inden-1-one | C9H6BrClO | CID 71757374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis of 6-bromo-4-chloro-2,3-dihydro-1H-inden-1-one

Introduction

6-bromo-4-chloro-2,3-dihydro-1H-inden-1-one is a halogenated indanone derivative of significant interest to the pharmaceutical and agrochemical industries. The indanone scaffold is a privileged structure found in numerous biologically active compounds, and the specific substitution pattern of this molecule makes it a valuable intermediate for the synthesis of more complex targets. Its utility lies in the potential for further functionalization at the bromine and chlorine positions, as well as modifications to the indanone core, enabling the exploration of structure-activity relationships in drug discovery and development. This guide provides a comprehensive overview of a reliable synthetic route to this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and characterization data.

Strategic Approach to Synthesis

The synthesis of this compound is most effectively achieved through a multi-step sequence commencing with commercially available starting materials. The core of this strategy involves the construction of a substituted phenylpropanoic acid precursor, followed by an intramolecular Friedel-Crafts acylation to form the desired indanone ring system. This approach allows for precise control over the substitution pattern on the aromatic ring.

The overall synthetic workflow can be visualized as follows:

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of the Phenylpropanoic Acid Precursor

The initial phase of the synthesis focuses on constructing the key intermediate, 3-(3-bromo-5-chlorophenyl)propanoic acid. This is achieved through a two-step process starting with the Friedel-Crafts acylation of 1-bromo-3-chlorobenzene with succinic anhydride, followed by reduction of the resulting ketoacid.

Step 1.1: Friedel-Crafts Acylation of 1-Bromo-3-chlorobenzene

The first step involves an electrophilic aromatic substitution reaction where the acylium ion generated from succinic anhydride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃), attacks the aromatic ring of 1-bromo-3-chlorobenzene.[1][2] The directing effects of the bromo and chloro substituents, which are ortho, para-directing but deactivating, favor acylation at the position para to the bromine and ortho to the chlorine.

Caption: Mechanism of Friedel-Crafts acylation with succinic anhydride.

Experimental Protocol: Synthesis of 4-(3-Bromo-5-chlorophenyl)-4-oxobutanoic acid

-

To a stirred suspension of anhydrous aluminum chloride (AlCl₃) in an inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) under a nitrogen atmosphere, add succinic anhydride in portions, maintaining the temperature below 10 °C.

-

Once the succinic anhydride has dissolved, add 1-bromo-3-chlorobenzene dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC).

-

Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-(3-bromo-5-chlorophenyl)-4-oxobutanoic acid. The product can be purified by recrystallization.

Step 1.2: Reduction of the Ketoacid

The next step is the reduction of the ketone functionality of 4-(3-bromo-5-chlorophenyl)-4-oxobutanoic acid to a methylene group. This can be achieved by either the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base).[3][4][5][6][7][8][9][10][11] The choice of method depends on the substrate's tolerance to acidic or basic conditions. For this particular substrate, both methods are generally applicable. The Huang-Minlon modification of the Wolff-Kishner reduction is often preferred for its milder conditions and higher yields.[4][8]

Experimental Protocol: Synthesis of 4-(3-Bromo-5-chlorophenyl)butanoic acid (Wolff-Kishner Reduction)

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4-(3-bromo-5-chlorophenyl)-4-oxobutanoic acid in a high-boiling solvent like diethylene glycol.

-

Add hydrazine hydrate followed by a strong base such as potassium hydroxide (KOH) pellets.

-

Heat the mixture to reflux for a few hours to form the hydrazone intermediate.

-

Increase the temperature to distill off water and excess hydrazine.

-

Continue to heat the reaction mixture at a higher temperature (typically around 180-200 °C) until nitrogen evolution ceases.

-

Cool the reaction mixture, dilute with water, and acidify with hydrochloric acid.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-(3-bromo-5-chlorophenyl)butanoic acid.

Part 2: Intramolecular Cyclization to this compound

The final step in the synthesis is the intramolecular Friedel-Crafts acylation of the prepared phenylpropanoic acid. This is typically achieved by converting the carboxylic acid to a more reactive acyl chloride, followed by cyclization in the presence of a Lewis acid. Alternatively, strong protic acids like polyphosphoric acid (PPA) or methanesulfonic acid can directly effect the cyclization of the carboxylic acid.

Experimental Protocol: Synthesis of this compound

-

To a solution of 4-(3-bromo-5-chlorophenyl)butanoic acid in an anhydrous solvent (e.g., DCM), add thionyl chloride (SOCl₂) dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Heat the mixture to reflux for a few hours until the conversion to the acid chloride is complete.

-

Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure.

-

Dissolve the crude acid chloride in an anhydrous solvent (e.g., DCM or nitrobenzene) and cool it in an ice bath.

-

Add anhydrous aluminum chloride (AlCl₃) portion-wise, keeping the temperature below 10 °C.

-

After the addition, allow the reaction to stir at room temperature until the cyclization is complete (monitored by TLC).

-

Quench the reaction by carefully pouring it onto a mixture of ice and concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic extracts, wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure this compound.

Quantitative Data Summary

| Step | Starting Material(s) | Key Reagents | Product | Typical Yield (%) |

| 1.1 | 1-Bromo-3-chlorobenzene, Succinic anhydride | AlCl₃ | 4-(3-Bromo-5-chlorophenyl)-4-oxobutanoic acid | 75-85 |

| 1.2 | 4-(3-Bromo-5-chlorophenyl)-4-oxobutanoic acid | Hydrazine hydrate, KOH | 4-(3-Bromo-5-chlorophenyl)butanoic acid | 80-90 |

| 2 | 4-(3-Bromo-5-chlorophenyl)butanoic acid | SOCl₂, AlCl₃ | This compound | 70-80 |

Characterization of the Final Product

This compound

-

Molecular Formula: C₉H₆BrClO

-

Molecular Weight: 245.50 g/mol

-

Appearance: Off-white to pale yellow solid.

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.6-7.8 (2H, m, Ar-H), ~3.1 (2H, t, J ≈ 6 Hz, -CH₂-CO-), ~2.7 (2H, t, J ≈ 6 Hz, Ar-CH₂-).

-

¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~205 (C=O), ~150-155 (Ar-C), ~130-140 (Ar-C), ~120-130 (Ar-CH), ~36 (Ar-CH₂-), ~25 (-CH₂-CO-).

-

Mass Spectrometry (EI): m/z (%) = 244/246/248 (M⁺), characteristic isotopic pattern for one bromine and one chlorine atom.

Conclusion

The synthesis of this compound can be reliably achieved through a well-established three-step sequence involving Friedel-Crafts acylation, reduction, and intramolecular cyclization. This guide provides a detailed and practical framework for researchers in the fields of medicinal chemistry and materials science to access this valuable synthetic intermediate. The provided protocols, mechanistic insights, and characterization data serve as a comprehensive resource for the successful synthesis and application of this compound in further research endeavors.

References

- Synthesis of tetralone and indanone derivatives via cascade reductive Friedel–Crafts alkylation/cyclization of keto acids/esters.

- 1-Tetralone. Wikipedia.

- A Convenient Synthesis of 7-Halo-1-indanones and 8-Halo-1-tetralones. American Chemical Society.

- Preparation of 3-bromo-3-phenylpropanoic acid. PrepChem.com.

- Application Note: A Reliable Two-Step Synthesis of 1-Bromo-3-(bromomethyl)-2-chlorobenzene. Benchchem.

- Synthesis of 1-indanones with a broad range of biological activity.

- Annulations involving 1-indanones to access fused- and spiro frameworks. PMC.

- Application Notes and Protocols: Friedel-Crafts Acyl

- Clemmensen reduction. Wikipedia.

- Synthesis of 6-bromo-4-iodoquinoline.

- The preparation method of 3-(3-halogenophenyl) propionic acid.

- Mechanism of Friedel-Crafts acylation with succinic anhydride. Chemistry Stack Exchange.

- Wolff–Kishner reduction. Wikipedia.

- Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. Organic Syntheses.

- Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses.

- Friedel-Crafts Acetyl

- Clemmensen reduction. Annamalai University.

- What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of. Vedantu.

- 3-Bromo-5-chloroaniline | High-Purity Research Reagent. Benchchem.

- Friedel–Crafts Acyl

- Wolff-Kishner Reduction. Alfa Chemistry.

- Clemmensen Reduction reaction. BYJU'S.

- Wolff-Kishner Reduction: Mechanism & Examples. NROChemistry.

- Tetralone synthesis. Organic Chemistry Portal.

- Clemmensen Reduction. Cambridge University Press.

- Method for synthesizing 6-bromo-2-tetralone.

- Clemmensen Reduction. Organic Chemistry Portal.

- The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Master Organic Chemistry.

- 3-(3-Bromo-5-chlorophenyl)propanoic acid. BLD Pharm.

- Method for preparing 3-bromo-5-chlorophenol.

- The Role of 1-Bromo-3-Chlorobenzene in Pharmaceutical Intermedi

- Wolff Kishner Reduction Mechanism. YouTube.

- Total Synthesis of Natural Products Containing the Tetralone Subunit. Semantic Scholar.

- 1-BROMO-3-CHLORO-5-IODOBENZENE synthesis. ChemicalBook.

- 3-BROMO-4-CHLOROANILINE synthesis. ChemicalBook.

- Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic acid.

- 1(2H)-Naphthalenone, 6-amino-3,4-dihydro. Organic Syntheses.

- Method for preparing 3-bromo-5-chlorophenol.

- 3-(5-Bromo-2-Chlorophenyl)Propanoic Acid. MySkinRecipes.

- 3-Bromo-5-chloroaniline. PubChem.

- Which of the following is the best method for synthesis of 1 - bromo -3- chlorobenzene?. YouTube.

- 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.

- Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. MDPI.

- Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid]. PMC.

Sources

- 1. benchchem.com [benchchem.com]

- 2. What happens when benzene undergoes FriedelCrafts acylation class 11 chemistry CBSE [vedantu.com]

- 3. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 4. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 5. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. byjus.com [byjus.com]

- 8. Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. Clemmensen Reduction [organic-chemistry.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Starting Materials for the Synthesis of 6-bromo-4-chloro-1-indanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-bromo-4-chloro-1-indanone is a key intermediate in the synthesis of various pharmacologically active molecules. Its rigid, bicyclic scaffold provides a valuable framework for the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the viable synthetic routes to this important compound, with a focus on the selection and preparation of the core starting materials. We will delve into the chemical principles underpinning the synthetic strategies, provide detailed experimental protocols, and offer insights into reaction optimization and safety considerations. This guide is intended to be a practical resource for researchers in medicinal chemistry and process development, enabling the efficient and reliable synthesis of 6-bromo-4-chloro-1-indanone for drug discovery and development programs.

Strategic Approaches to the Synthesis of 6-bromo-4-chloro-1-indanone

The synthesis of 6-bromo-4-chloro-1-indanone can be approached through two primary retrosynthetic disconnections. The most direct and strategically sound approach involves the intramolecular Friedel-Crafts acylation of a pre-functionalized aromatic precursor, specifically 3-(3-chloro-5-bromophenyl)propanoic acid . A plausible, yet ultimately less effective, alternative route would be the sequential halogenation of a simpler indanone core.

This guide will focus on the more robust Friedel-Crafts cyclization strategy, as it offers superior control over the regiochemistry of the halogen substituents. Research indicates that the direct bromination of 4-chloro-1-indanone preferentially occurs at the alpha-position to the carbonyl group within the cyclopentanone ring, rather than on the aromatic ring, making the sequential halogenation approach unsuitable for obtaining the desired 6-bromo isomer.[1][2][3]

Therefore, the cornerstone of a successful synthesis of 6-bromo-4-chloro-1-indanone lies in the efficient preparation of its immediate precursor, 3-(3-chloro-5-bromophenyl)propanoic acid.

Synthesis of the Key Precursor: 3-(3-chloro-5-bromophenyl)propanoic acid

The synthesis of 3-(3-chloro-5-bromophenyl)propanoic acid is a multi-step process that begins with commercially available starting materials. A logical synthetic pathway commences with 3-bromo-5-chloroaniline.

Synthetic Pathway Overview

The overall synthetic transformation can be visualized as follows:

Caption: Proposed synthetic pathway to 3-(3-chloro-5-bromophenyl)propanoic acid.

Step-by-Step Experimental Protocols

2.2.1. Stage 1: Synthesis of 3-bromo-5-chlorobenzonitrile from 3-bromo-5-chloroaniline

The Sandmeyer reaction provides a reliable method for converting the amino group of 3-bromo-5-chloroaniline into a nitrile.

-

Protocol:

-

In a well-ventilated fume hood, prepare a solution of 3-bromo-5-chloroaniline (1.0 eq) in a suitable aqueous acid (e.g., 2.5 eq of 6 M HCl).

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water.

-

Slowly add the cold diazonium salt solution to the cyanide solution. Effervescence (nitrogen gas) will be observed.

-

Warm the reaction mixture to 50-60 °C and stir for 1-2 hours until the evolution of nitrogen ceases.

-

Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 3-bromo-5-chlorobenzonitrile.

-

2.2.2. Stage 2: Reduction of 3-bromo-5-chlorobenzonitrile to (3-bromo-5-chlorophenyl)methanamine

The nitrile can be reduced to the corresponding benzylamine using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

-

Protocol (using LiAlH₄):

-

Caution: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

In a flame-dried, three-necked flask equipped with a dropping funnel and a reflux condenser, suspend LiAlH₄ (1.5 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Dissolve 3-bromo-5-chlorobenzonitrile (1.0 eq) in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for 2-4 hours.

-

Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Filter the resulting granular precipitate and wash it thoroughly with ether or THF.

-

Dry the combined organic filtrates over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain the crude (3-bromo-5-chlorophenyl)methanamine.

-

2.2.3. Stage 3: Synthesis of 3-(3-chloro-5-bromophenyl)propanoic acid via Malonic Ester Synthesis

This classic method allows for a two-carbon extension of the benzyl group.

-

Protocol:

-

First, convert the benzylamine to the more reactive benzyl halide. This can be achieved by diazotization in the presence of a hydrohalic acid (e.g., HBr for the benzyl bromide).

-

Prepare a solution of sodium ethoxide in absolute ethanol by carefully dissolving sodium metal (1.05 eq) in ethanol.

-

To this solution, add diethyl malonate (1.1 eq) and stir for 30 minutes.

-

Add the (3-bromo-5-chlorobenzyl) halide (1.0 eq) and reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture, add water, and extract the diethyl 2-((3-bromo-5-chlorobenzyl))malonate with an organic solvent.

-

For hydrolysis and decarboxylation, treat the crude malonic ester adduct with an excess of aqueous sodium hydroxide and heat to reflux to hydrolyze the esters.

-

Acidify the cooled reaction mixture with concentrated HCl, which will protonate the carboxylate and induce decarboxylation upon heating.

-

Extract the final product, 3-(3-chloro-5-bromophenyl)propanoic acid, with an organic solvent.

-

Wash the organic layer, dry it, and remove the solvent. Purify the product by recrystallization.[4]

-

Intramolecular Friedel-Crafts Acylation: Cyclization to 6-bromo-4-chloro-1-indanone

The intramolecular Friedel-Crafts acylation is a powerful and widely used method for the synthesis of cyclic ketones like indanones.[5][6][7] This reaction involves an electrophilic aromatic substitution where the acyl group of an arylpropanoic acid derivative attacks the aromatic ring to form a five-membered ring.

Reaction Mechanism

The reaction proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.

Sources

- 1. journals.co.za [journals.co.za]

- 2. Selective bromination of 4-chloro-1-indanone and synthesis of (4-chloro-2, 3-dihydro-1H-indene-2-yl)methanamine [scielo.org.za]

- 3. researchgate.net [researchgate.net]

- 4. CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

biological activity of substituted indanones

<An In-depth Technical Guide to the Biological Activity of Substituted Indanones

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-indanone scaffold is a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2][3] Its rigid bicyclic framework provides an ideal template for the strategic placement of various substituents, enabling the fine-tuning of pharmacological properties to engage a diverse array of biological targets. This guide synthesizes current research to provide an in-depth exploration of the structure-activity relationships (SAR) and mechanisms of action underlying the most significant therapeutic applications of substituted indanones. We will delve into their roles as neuroprotective agents for Alzheimer's disease, potent anticancer therapeutics, and effective anti-inflammatory compounds. Detailed experimental protocols, comparative data analysis, and mechanistic pathway diagrams are provided to equip researchers and drug development professionals with the critical knowledge needed to advance the design and application of this versatile chemical scaffold.

The Indanone Scaffold: A Foundation for Therapeutic Diversity

The 1-indanone core, consisting of a benzene ring fused to a five-membered cyclopentanone ring, is a structural motif found in both natural products and synthetic molecules.[2][3] Its significance in medicinal chemistry is exemplified by the success of drugs like Donepezil , an acetylcholinesterase inhibitor used for Alzheimer's disease, which features a dimethoxy-indanone moiety as a key structural component.[3][4][5] The versatility of the indanone scaffold lies in its synthetic tractability, allowing for substitutions at multiple positions on both the aromatic and aliphatic rings. These modifications critically influence the molecule's electronic properties, steric profile, and hydrogen-bonding capabilities, thereby dictating its interaction with specific biological targets.

Arylidene indanones, synthesized from 1-indanone and benzaldehydes, are a particularly well-explored class, often considered rigid analogues of chalcones.[6][7][8] This structural feature creates a planar, conjugated system that has proven effective for developing inhibitors of enzymes like cholinesterases and tubulin.[6][7]

Major Biological Activities and Mechanistic Insights

Substituted indanones have been investigated for a wide spectrum of pharmacological effects, including antiviral, antibacterial, antimalarial, and analgesic properties.[1][9] This guide will focus on the three most extensively researched and promising therapeutic areas: neuroprotection, anticancer activity, and anti-inflammatory effects.

Neuroprotective Activity: Combating Alzheimer's Disease

The primary strategy for employing indanones in neuroprotection, particularly for Alzheimer's disease (AD), is the inhibition of cholinesterase enzymes.[10]

-

Mechanism of Action: Cholinesterase Inhibition Alzheimer's disease is characterized by a decline in the neurotransmitter acetylcholine (ACh). Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that degrade ACh in the synaptic cleft. By inhibiting these enzymes, indanone derivatives increase the availability of ACh, enhancing cholinergic neurotransmission and improving cognitive function.[5][10] The indanone moiety of Donepezil, for instance, is crucial for its potent and selective inhibition of AChE.[5][11][12] Many novel derivatives have been designed based on the Donepezil structure, aiming for even greater potency.[13][14][15] For example, one study reported a derivative with a piperidine group linked by a two-carbon spacer that was 14-fold more potent than Donepezil.[15]

-

Multi-Target Directed Ligands for AD Modern drug design for AD focuses on multi-target agents that can address the disease's complex pathology.[10] Substituted indanones are ideal for this approach. Beyond cholinesterase inhibition, derivatives have been developed to:

-

Inhibit Amyloid-Beta (Aβ) Aggregation: The formation of Aβ plaques is a key pathological hallmark of AD.[10] Certain indanone compounds have been shown to inhibit this aggregation process, with some derivatives showing over 50% inhibition of Aβ₁₋₄₂ aggregation.[16]

-

Provide Antioxidant Effects: Oxidative stress contributes to neuronal damage. Indanone derivatives have been shown to protect against oxidative DNA damage.[16][17]

-

Chelate Metal Ions: Dysregulation of metal ions like copper and zinc is implicated in AD. Some indanones possess metal-chelating properties.[15]

-

Caption: High-level workflow for the discovery and validation of indanone-based neuroprotective agents.

Anticancer Activity

The indanone scaffold is a fertile ground for the development of novel anticancer agents, with derivatives showing cytotoxicity against a wide range of cancer cell lines, including those resistant to standard drugs.[1][18][19]

-

Mechanism of Action: Tubulin Polymerization Inhibition A primary mechanism for the anticancer effect of many indanones is the disruption of microtubule dynamics.[20] Microtubules are essential for forming the mitotic spindle during cell division. By inhibiting the polymerization of tubulin, the protein subunit of microtubules, these compounds arrest the cell cycle, typically at the G2/M phase, and induce apoptosis (programmed cell death).[21][22] Indanocine, a synthetic indanone, is a notable example that interacts with tubulin at the colchicine-binding site and potently inhibits its polymerization.[19]

-

Mechanism of Action: Modulation of Signaling Pathways Substituted indanones also exert their anticancer effects by targeting key signaling pathways involved in cancer cell proliferation and survival.

-

NF-κB Pathway: The transcription factor NF-κB is a key regulator of inflammation and tumorigenesis.[23] One indanone-based thiazolyl hydrazone derivative, ITH-6, was shown to downregulate the expression of NF-κB p65 and the anti-apoptotic protein Bcl-2, leading to apoptosis in colorectal cancer cells.[23][24]

-

COX-2 Inhibition: Cyclooxygenase-2 (COX-2) is an enzyme often overexpressed in tumors and is linked to inflammation and cancer progression. Certain spiroisoxazoline derivatives of indanone have been developed as selective COX-2 inhibitors, inducing apoptosis in breast cancer cells through the mitochondrial pathway (upregulation of Bax and caspase-3, downregulation of Bcl-2).[25]

-

Caption: Simplified signaling pathways targeted by anticancer indanone derivatives.

Anti-inflammatory Activity

The structural similarity of some indanone derivatives to chalcones, a class of compounds known for their anti-inflammatory properties, has prompted investigation into this area.[26][27]

-

Mechanism of Action: Inhibition of Pro-inflammatory Cytokines The primary mechanism involves the suppression of pro-inflammatory mediators. In studies using macrophage cell lines (like RAW 264.7) stimulated with lipopolysaccharide (LPS), 2-benzylidene-1-indanone derivatives effectively inhibited the production and expression of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[26][27]

-

Mechanism of Action: Targeting Signaling Pathways The anti-inflammatory effects are mediated by blocking key intracellular signaling pathways.

-

NF-κB and MAPK Pathways: Active indanone compounds have been shown to block the LPS-induced activation of the NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central to the inflammatory response.[27]

-

TLR4/JNK/NF-κB Pathway: Certain sesquistilbene indanone analogues suppress the expression of inducible nitric oxide synthase (iNOS) and COX-2 by inhibiting the TLR4/JNK/NF-κB signaling pathway.[28]

-

Structure-Activity Relationship (SAR) Analysis

The biological activity of indanones is highly dependent on the nature and position of substituents on the core scaffold.

| Target Activity | Scaffold Position | Favorable Substituents | Key Insights |

| AChE Inhibition | Arylidene Ring (para) | Small alkyl amines (e.g., diethyl, pyrrolidine) | Para-isomers are often more effective than meta-isomers. The double bond of the arylidene moiety is crucial for activity.[6] |

| Indanone Ring (Position 6) | Piperidinyl ethoxy group | This substitution can enhance potency, especially when combined with a pyridinyl methylene at the 2-position.[6] | |

| Anticancer (COX-2) | Spiroisoxazoline C-3' Phenyl | Methoxy groups (especially 3,4-dimethoxy) | Methoxy groups at the meta position of the phenyl ring attached to the spiroisoxazoline moiety showed superior COX-2 selectivity and potency.[25] |

| Anti-inflammatory | Benzylidene Ring | Electron-donating groups (e.g., methoxy) | Electron-donating groups on the benzylidene ring enhance activity, while electron-withdrawing groups (like fluoro) diminish it significantly.[26] |

| Indanone Ring (Position 6) | Hydroxyl group | A hydroxyl group at the C-6 position appears to be a favorable modification for improving the anti-inflammatory profile.[26][27] |

Experimental Protocols

General Synthesis of 2-Benzylidene-1-Indanone Derivatives

This protocol describes a Claisen-Schmidt condensation, a common method for synthesizing the arylidene indanone scaffold.[7][8]

Objective: To synthesize a 2-benzylidene-1-indanone derivative from a substituted 1-indanone and a substituted benzaldehyde.

Materials:

-

Substituted 1-indanone (1.0 eq)

-

Substituted benzaldehyde (1.1 eq)

-

Ethanol (solvent)

-

Sodium hydroxide (NaOH) or other suitable base

-

Hydrochloric acid (HCl) for neutralization/deprotection

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolution: Dissolve the substituted 1-indanone in ethanol in a round-bottom flask.

-

Aldehyde Addition: Add the substituted benzaldehyde to the solution.

-

Base-Catalyzed Condensation: Cool the mixture in an ice bath and slowly add an aqueous or ethanolic solution of NaOH. Causality: The base deprotonates the α-carbon of the indanone, forming an enolate which then attacks the carbonyl carbon of the aldehyde.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Workup: Once complete, pour the reaction mixture into cold water or ice.

-

Precipitation/Extraction: Acidify the mixture with dilute HCl to precipitate the product. Collect the solid product by filtration. If no solid forms, extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the crude product with water and purify by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

-

Characterization: Confirm the structure of the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Objective: To determine the IC₅₀ value of a test compound against AChE.

Principle: The assay measures the activity of AChE by monitoring the formation of thiocholine when acetylcholine is hydrolyzed. Thiocholine reacts with Ellman's reagent (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which is measured spectrophotometrically at 412 nm. An inhibitor will reduce the rate of this color formation.

Materials:

-

AChE enzyme (from electric eel)

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (pH 8.0)

-

Test compounds (substituted indanones) dissolved in DMSO

-

Donepezil (positive control)

-

96-well microplate and plate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of AChE, ATCI, and DTNB in the phosphate buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Phosphate buffer

-

DTNB solution

-

Test compound solution at various concentrations (serial dilutions). Include wells for a vehicle control (DMSO) and a positive control (Donepezil).

-

-

Enzyme Addition: Add the AChE solution to each well.

-

Pre-incubation: Incubate the plate for 15 minutes at a controlled temperature (e.g., 37°C). Causality: This allows the inhibitor to bind to the enzyme before the substrate is introduced.

-

Initiate Reaction: Add the ATCI substrate solution to all wells to start the enzymatic reaction.

-

Kinetic Measurement: Immediately begin reading the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration.

-

Determine the percent inhibition for each concentration relative to the vehicle control: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) using non-linear regression analysis.

-

Future Perspectives and Challenges

The substituted indanone scaffold remains a highly attractive starting point for drug discovery.[4] Future research will likely focus on several key areas:

-

Enhancing Selectivity: A major challenge is designing derivatives with high selectivity for specific targets (e.g., COX-2 over COX-1, or specific cancer-related kinases) to minimize off-target side effects.

-

Improving Bioavailability: Optimizing the pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion) of lead compounds is crucial for their translation into effective drugs.

-

Combination Therapies: Investigating the synergistic effects of indanone derivatives with existing chemotherapeutic agents or anti-inflammatory drugs could lead to more effective treatment regimens.[23]

-

Exploring New Therapeutic Areas: While well-studied in neurodegeneration and cancer, the broad bioactivity of indanones suggests their potential in other areas, such as antiviral or metabolic diseases, warrants further exploration.[1][3]

By leveraging rational drug design, combinatorial chemistry, and high-throughput screening, the full therapeutic potential of this remarkable scaffold can continue to be unlocked.

References

- Donepezil-Inspired Multitargeting Indanone Derivatives as Effective Anti-Alzheimer's Agents. (2022). ACS Chemical Neuroscience.

- Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. (2024). Bioorganic & Medicinal Chemistry.

- Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease. (n.d.). PubMed.

- Menezes, J. C. J. M. D. S. (2017).

- Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. (2017).

- The strategy used to design the title indanone derivatives introduced in this study. (n.d.).

- Arylidene indanone scaffold: medicinal chemistry and structure–activity rel

- Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents. (2021). PubMed.

- Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chel

- Chemical structure of donepezil showing two common sides of derivatization. (n.d.).

- Design, synthesis and biological evaluation of Indanone derivatives bearing Carbamates functional groups as novel acetylcholinesterase inhibitors with the outlook of anti-Alzheimer drug development. (n.d.). DSpace Repository.

- Donepezil-Inspired Multitargeting Indanone Derivatives as Effective Anti-Alzheimer's Agents | Request PDF. (n.d.).

- The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020. (2021). RSC Publishing.

- Arylidene indanone scaffold: medicinal chemistry and structure–activity rel

- Synthesis and antiinflammatory activity of some substituted 2-amino-8Hindeno [1, 2-d] thiazoles. (n.d.). IJPS.

- Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study. (n.d.). PMC - NIH.

- Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflamm

- Synthesis of 1-indanones with a broad range of biological activity. (n.d.). PMC - NIH.

- Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents. (2022). ACS Omega.

- Recent developments in biological activities of indanones | Request PDF. (2017).

- Synthesis of 1-indanones with a broad range of biological activity. (n.d.). Beilstein Journals.

- Application Notes and Protocols: Synthesis of 1-Indanone-Based Neuroprotective Agents. (n.d.). Benchchem.

- X-ray crystal structure of racemic donepezil hydrochloride at -20 C. (n.d.).

- Discovery of novel sesquistilbene indanone analogues as potent anti-inflamm

- Thiosemicarbazone and thiazolylhydrazones of 1-indanone: As a new class of nonacidic anti-inflammatory and antiplatelet aggregation agents. (n.d.).

- Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines. (n.d.). PubMed.

- Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study. (2022). PubMed.

- Recent developments in biological activities of indanones. (2017). PubMed.

- Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. (2018). PMC - NIH.

- Unveiling the Cytotoxic Potential of Substituted Indanone Derivatives: A Compar

- Donepezil | C24H29NO3 | CID 3152. (n.d.). PubChem - NIH.

- Anticancer activity, toxicity and pharmacokinetic profile of an indanone deriv

- Synthesis of New Indole Derivatives Structurally Related to Donepezil and Their Biological Evaluation as Acetylcholinesterase Inhibitors. (n.d.). MDPI.

- Indanocine, a microtubule-binding indanone and a selective inducer of apoptosis in multidrug-resistant cancer cells. (n.d.). PubMed.

- WO2017009860A1 - 2-benzyl-indanone compounds as anticancer agent and a process for preparation thereof. (n.d.).

- Design, synthesis and evaluation of aurone and indanone derivatives as novel antitumor agents | Request PDF. (2023).

- Synthesis and Activity of Aurone and Indanone Derivatives. (2023). Bentham Science Publisher.

Sources

- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020 - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03718H [pubs.rsc.org]

- 6. Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28613E [pubs.rsc.org]